N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}-1H-INDOLE-2-CARBOXAMIDE
CAS No.: 1324548-26-6
Cat. No.: VC5692137
Molecular Formula: C19H20N2O2S
Molecular Weight: 340.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1324548-26-6 |
|---|---|
| Molecular Formula | C19H20N2O2S |
| Molecular Weight | 340.44 |
| IUPAC Name | N-[(4-thiophen-2-yloxan-4-yl)methyl]-1H-indole-2-carboxamide |
| Standard InChI | InChI=1S/C19H20N2O2S/c22-18(16-12-14-4-1-2-5-15(14)21-16)20-13-19(7-9-23-10-8-19)17-6-3-11-24-17/h1-6,11-12,21H,7-10,13H2,(H,20,22) |
| Standard InChI Key | XPMCZDZNECCPKG-UHFFFAOYSA-N |
| SMILES | C1COCCC1(CNC(=O)C2=CC3=CC=CC=C3N2)C4=CC=CS4 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N-{[4-(Thiophen-2-yl)oxan-4-yl]methyl}-1H-indole-2-carboxamide features three key structural domains:
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Indole Core: A bicyclic aromatic system with a pyrrole ring fused to a benzene ring, providing planar rigidity and π-π stacking capabilities critical for biomolecular interactions.
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Oxane (Tetrahydropyran) Ring: A six-membered oxygen-containing heterocycle substituted at the 4-position with a thiophen-2-yl group, introducing conformational flexibility and hydrogen-bonding potential.
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Amide Linker: Connects the indole’s C2 position to the oxane-thiophene hybrid via a methylene bridge, enabling rotational freedom and influencing pharmacokinetic properties.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1324548-26-6 | |
| Molecular Formula | C₁₉H₂₀N₂O₂S | |
| Molecular Weight | 340.44 g/mol | |
| IUPAC Name | N-[(4-thiophen-2-yloxan-4-yl)methyl]-1H-indole-2-carboxamide | |
| SMILES | C1COCCC1(CNC(=O)C2=CC3=CC=CC=C3N2)C4=CC=CS4 |
Synthetic Strategies
Multi-Step Organic Synthesis
The compound’s synthesis involves sequential transformations to assemble its complex architecture:
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Oxane Ring Formation: Cyclization of 4-thiophen-2-yl-tetrahydropyran-4-ol using acid-catalyzed dehydration or Mitsunobu conditions.
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Indole-2-Carboxylic Acid Activation: Conversion to the corresponding acid chloride or mixed anhydride for amide coupling.
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Amide Bond Formation: Reaction of the activated indole-2-carboxylic acid derivative with 4-(thiophen-2-yl)oxan-4-ylmethanamine under Schotten-Baumann or HATU-mediated conditions.
Table 2: Hypothetical Synthesis Protocol
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Oxane ring synthesis | Thiophene-2-carboxaldehyde, diethyl ether, BF₃·Et₂O | 65% |
| 2 | Indole activation | SOCl₂, DMF (catalytic) | 89% |
| 3 | Amide coupling | HATU, DIPEA, DCM | 72% |
Pharmacological Applications
Anticancer Activity of Structural Analogs
While direct data on N-{[4-(Thiophen-2-yl)oxan-4-yl]methyl}-1H-indole-2-carboxamide is unavailable, structurally related (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivatives exhibit potent activity against HCT-116 colorectal cancer cells :
Table 3: Antiproliferative Activity of Selected Analogs
| Compound | IC₅₀ (μM) | Target Pathway | Cell Cycle Arrest Phase |
|---|---|---|---|
| 4g | 7.1 ± 0.07 | miR-30C ↑, miR-107 ↑, IL-6 ↓ | S/G₂-M |
| 4a | 10.5 ± 0.07 | c-Myc ↓, miR-25 ↓ | G₂-M |
| 4c | 11.9 ± 0.05 | DNA intercalation | S-phase |
Mechanistically, these compounds:
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Upregulate tumor-suppressive miRNAs: miR-30C and miR-107 levels increase by 4.2-fold and 3.8-fold, respectively, impairing oncogenic signaling .
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Inhibit pro-survival cytokines: IL-6 expression decreases by 78%, sensitizing cells to apoptosis .
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Disrupt DNA synthesis: Analog 4c intercalates into DNA with a binding constant (Kₐ) of 1.2 × 10⁵ M⁻¹, akin to doxorubicin .
Structure-Activity Relationships (SAR)
Critical Substituent Effects
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Thiophene Orientation: 2-Thiophenyl substitution enhances DNA binding affinity by 30% compared to 3-thiophenyl isomers .
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Oxane Ring Size: Six-membered oxane improves solubility (LogP = 2.1) versus five-membered tetrahydrofuran analogs (LogP = 2.9).
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Amide Linker Flexibility: Methylenecarboxamide linkers permit optimal spatial alignment for kinase inhibition (e.g., GSK-3β IC₅₀ = 0.9 μM) .
Pharmacokinetic and Toxicity Considerations
ADME Profiles
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Absorption: Predicted Caco-2 permeability = 12 × 10⁻⁶ cm/s (moderate oral bioavailability).
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Metabolism: Susceptible to CYP3A4-mediated oxidation at the thiophene ring (t₁/₂ = 3.2 h in human microsomes) .
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Excretion: Renal clearance predominates (78% unchanged in rat models) .
Toxicity Screening
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